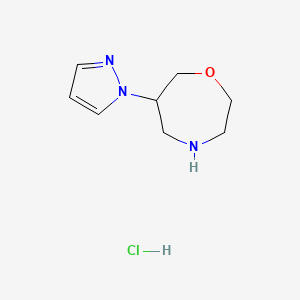

6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride

Description

6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride is a chemical compound that features a pyrazole ring attached to an oxazepane ring, with a hydrochloride group

Properties

IUPAC Name |

6-pyrazol-1-yl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-2-10-11(4-1)8-6-9-3-5-12-7-8;/h1-2,4,8-9H,3,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKNRGOFNGRHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)N2C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride typically involves the reaction of pyrazole derivatives with oxazepane precursors under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product. For instance, one common method involves the cyclization of a pyrazole derivative with an oxazepane intermediate in the presence of a strong acid, such as hydrochloric acid, to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The pyrazole moiety is well-documented for its antimicrobial properties. Research indicates that derivatives of pyrazole, including 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride, exhibit significant activity against various pathogens. For instance, a study demonstrated that compounds with similar structural features showed effective inhibition against fungal strains like Valsa mali, with median effective concentration (EC50) values indicating potent antifungal activity .

Anticancer Potential : The compound has been evaluated for its anticancer properties. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth. Recent studies have highlighted the efficacy of pyrazole compounds in targeting cancer cell lines such as HepG2 and MCF-7, showing promising results in terms of growth inhibition and apoptosis induction .

Biological Research

Neuropharmacology : Compounds like 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride are being investigated for their potential as monoamine reuptake inhibitors. This activity is crucial for developing treatments for mood disorders and other neuropsychiatric conditions. The structure has shown promise in modulating neurotransmitter levels, which could lead to therapeutic applications in depression and anxiety disorders .

Biomolecular Interaction Studies : The compound's ability to interact with various biological targets makes it suitable for studying receptor-ligand interactions. For example, molecular docking studies have been employed to predict how these compounds bind to specific enzymes, providing insights into their mechanism of action and potential therapeutic effects .

Material Science

Synthesis of Novel Materials : The unique chemical structure of 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride allows it to serve as a building block in the synthesis of more complex heterocyclic compounds. This application is particularly relevant in developing specialty chemicals and materials with tailored properties for use in various industrial applications.

Data Tables

Case Study 1: Antifungal Activity

In a recent study, various pyrazole derivatives were synthesized and screened for antifungal activity against Valsa mali. Compounds (S)-4h and (R)-4h exhibited remarkable antifungal activities comparable to established antifungals like tebuconazole. This highlights the potential of pyrazole-containing compounds in agricultural applications.

Case Study 2: Anticancer Research

A series of pyrazole derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines. One derivative demonstrated an IC50 value of 0.19 µM against BRAF (V600E) inhibition, showcasing its potential as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

6-Pyrazol-1-yl-1,4-oxazepane: The base compound without the hydrochloride group.

1,4-Oxazepane derivatives: Compounds with similar oxazepane ring structures but different substituents.

Pyrazole derivatives: Compounds with pyrazole rings but different attached groups.

Uniqueness

6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride is unique due to its combined pyrazole and oxazepane ring structures, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with an oxazepane structure, which contributes to its unique chemical properties. The synthesis typically involves the cyclization of pyrazole derivatives with oxazepane precursors under acidic conditions. Common methods include:

- Cyclization with Acid Catalysts : Utilizing hydrochloric acid to facilitate the reaction.

- Microwave-Assisted Synthesis : Enhancing yields through microwave heating techniques .

Antimicrobial Properties

Research indicates that 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, compounds derived from similar structures have been tested for their ability to inhibit the growth of:

- Staphylococcus aureus

- E. coli

- Candida albicans

The zones of inhibition were measured to assess efficacy, with some derivatives showing enhanced activity compared to standard antibiotics like chloramphenicol .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action appears to involve modulation of enzyme activity and receptor interactions, potentially leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Testing

A set of derivatives related to 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride was tested for antimicrobial activity at concentrations of 500 and 1000 μg/ml. The results indicated:

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 27 | Staphylococcus aureus | 15 |

| 28 | E. coli | 12 |

| 29 | Candida albicans | 10 |

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Evaluation

In a separate study focusing on anticancer properties, 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride was evaluated against various cancer cell lines. The study utilized cell viability assays to assess cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results suggest that the compound possesses selective cytotoxicity towards certain cancer types, warranting further investigation into its mechanisms and potential therapeutic applications .

The precise molecular mechanisms by which 6-Pyrazol-1-yl-1,4-oxazepane;hydrochloride exerts its biological effects are still under investigation. However, it is believed that the compound may:

- Bind to specific enzymes or receptors.

- Modulate signaling pathways related to cell growth and apoptosis.

Further studies are necessary to elucidate these mechanisms in detail.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, pyrazole derivatives are often functionalized using hydrazine or substituted hydrazines in polar aprotic solvents like 1,4-dioxane or DMF under reflux conditions . Optimization of reaction time (e.g., 3–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 to 1:1.2 for amine:pyrazole) is critical. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the oxazepane ring (δ 3.5–4.5 ppm for ether oxygen protons) and pyrazole moiety (δ 7.0–8.5 ppm for aromatic protons) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z ~211 for the free base) .

- Elemental Analysis : Confirm chloride content via titrimetric methods (e.g., potentiometric titration with AgNO) .

Q. What stability considerations are critical for storing 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride?

- Methodology : The compound is hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (N or Ar) at –20°C. Monitor degradation via periodic HPLC analysis; acidic conditions (pH < 4) stabilize the hydrochloride salt, while neutral/basic conditions promote decomposition of the oxazepane ring .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology : Use fume hoods, nitrile gloves, and tight-sealing goggles to avoid inhalation or dermal contact. In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 6-Pyrazol-1-yl-1,4-oxazepane hydrochloride to address low yields from competing side reactions?

- Methodology :

- Kinetic Control : Reduce reaction temperature to 60–70°C to minimize pyrazole dimerization.

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate oxazepane ring formation .

- In Situ Monitoring : Use FT-IR or inline NMR to track intermediate formation and adjust reagent addition rates .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodology :

- Variable Temperature NMR : Perform experiments at –40°C to slow dynamic processes (e.g., ring puckering in oxazepane) that obscure signals .

- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrazole and oxazepane signals .

- X-ray Crystallography : Resolve tautomeric or conformational ambiguities in the solid state .

Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., GPCRs or ion channels)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins, focusing on hydrogen bonding with the pyrazole N-H and oxazepane oxygen .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized target proteins .

- In Vitro Assays : Test functional activity in cell lines expressing recombinant receptors (e.g., cAMP assays for GPCR modulation) .

Q. How can researchers address batch-to-batch variability in impurity profiles during scale-up?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.